molecular formula C19H19N3O3 B11301131 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-ethylphenyl)acetamide

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B11301131
M. Wt: 337.4 g/mol
InChI Key: WVPWOXVRAZQHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-ethylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzimidazole core fused with a dioxin ring and an acetamide group attached to an ethylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dioxin ring and the acetamide group. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-ethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzothiazol-2-amine: A compound with a similar dioxin ring structure but different functional groups.

    2,3-dihydro-1,4-dioxin derivatives: Compounds with similar dioxin rings but varying substituents.

Uniqueness

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-ethylphenyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-(6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C19H19N3O3/c1-2-13-3-5-14(6-4-13)21-19(23)11-22-12-20-15-9-17-18(10-16(15)22)25-8-7-24-17/h3-6,9-10,12H,2,7-8,11H2,1H3,(H,21,23)

InChI Key

WVPWOXVRAZQHDV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC4=C(C=C32)OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.